molecular formula C9H18ClN B2798582 2-Cyclobutylpiperidine hydrochloride CAS No. 1889294-03-4

2-Cyclobutylpiperidine hydrochloride

Cat. No.: B2798582
CAS No.: 1889294-03-4
M. Wt: 175.7
InChI Key: YJCYUMHLJYVZLL-UHFFFAOYSA-N
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Description

2-Cyclobutylpiperidine hydrochloride is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a prevalent scaffold in pharmaceuticals, substituted at the 2-position with a cyclobutyl group. The piperidine moiety is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals . The incorporation of the cyclobutyl ring is a strategic maneuver in lead optimization; this strained carbocycle is increasingly utilized to impart favorable biological properties . Its unique puckered three-dimensional structure can be employed for conformational restriction, which reduces the entropic penalty of flexible ligands binding to their targets . Furthermore, the cyclobutane ring is known to improve metabolic stability, reduce planarity compared to aromatic rings, and effectively fill hydrophobic pockets in enzyme binding sites . The combination of these two cyclic systems makes this compound a valuable reagent for constructing novel molecular architectures. Researchers can utilize this compound in various synthetic applications, including the development of potential pharmacologically active molecules. Its primary value lies in its versatility as a precursor or intermediate in multi-step synthetic sequences aimed at generating compounds for biological screening. The hydrochloride salt form typically offers enhanced stability and solubility for handling in a laboratory setting. This product is intended for research applications by qualified laboratory personnel and is strictly for Research Use Only (RUO) , not for diagnostic, therapeutic, or any other personal uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-7-10-9(6-1)8-4-3-5-8;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYUMHLJYVZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Cyclobutylpiperidine (B1608541) Hydrochloride Scaffolds

The construction of the 2-cyclobutylpiperidine scaffold can be approached in several ways, primarily by either forming the piperidine (B6355638) ring with the cyclobutyl group already present on a precursor or by attaching the cyclobutyl group to a pre-formed piperidine ring. Key strategies include stereoselective synthesis, the development of novel ring-forming reactions, and specialized techniques for introducing the cyclobutyl group.

Achieving a specific stereochemistry at the C2 position of the piperidine ring is crucial, and several advanced methods have been developed to this end. Asymmetric synthesis is paramount for producing specific isomers, which is often a requirement for biologically active molecules. nih.gov

One powerful strategy involves the use of chiral auxiliaries. For instance, dienetricarbonyliron complexes can function as effective chiral auxiliaries in double reductive amination cascades. nih.gov In this approach, a 1,5-keto-aldehyde precursor undergoes cyclization with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), leading to the formation of a single diastereoisomeric piperidine product with excellent yield. nih.govrsc.org The bulky tricarbonyliron group directs the approach of the reagents, ensuring high stereocontrol. rsc.org

Another widely used method employs chiral sulfinamides, such as tert-butanesulfinamide, which have become a gold standard in the stereoselective synthesis of amines and their derivatives. researchgate.net The reaction of nonracemic sulfinimines with appropriate nucleophiles can generate chiral amines, which can then be elaborated into the target piperidine ring with high diastereoselectivity. researchgate.net

Catalytic asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts is another effective route. nih.gov Using transition metal catalysts, such as those based on iridium or rhodium complexed with chiral ligands, allows for the highly enantioselective reduction of the pyridine (B92270) ring to the corresponding piperidine. nih.gov

Table 1: Comparison of Stereoselective Synthetic Approaches for 2-Substituted Piperidines

Method Key Reagents/Catalysts Advantages Limitations
Chiral Auxiliaries Dienetricarbonyliron complexes, tert-butanesulfinamide High diastereoselectivity, predictable stereochemical outcome. nih.govresearchgate.net Requires additional steps for auxiliary attachment and removal.
Asymmetric Catalysis Iridium(I) or Rhodium(I) complexes with chiral P,N-ligands High enantioselectivity, atom-economical. nih.gov Catalyst sensitivity, may require harsh conditions (pressure, temperature). nih.gov

| Substrate Control | Intramolecular cyclization of chiral precursors | Utilizes existing stereocenters to control new ones. | Synthesis of the chiral precursor can be lengthy. |

Novel Reaction Pathways for Piperidine Ring Formation

Modern organic synthesis has produced a variety of innovative methods for constructing the piperidine ring beyond classical approaches. These pathways often offer improved efficiency, selectivity, and substrate scope. nih.gov

Hydrogenation of Pyridine Derivatives : This is one of the most common methods for accessing the piperidine core. nih.gov While traditional methods often required harsh conditions, recent advances have introduced catalysts based on cobalt, ruthenium, and iridium that operate under milder conditions with improved stereoselectivity. nih.gov For example, rhodium(I) complexes have been used for the dearomatization and hydrogenation of fluorinated pyridines to yield all-cis-multifluorinated piperidines. nih.gov

Intramolecular Cyclization Cascades : These reactions build the piperidine ring by forming multiple bonds in a single operation from an acyclic precursor. Examples include:

Reductive Amination : A double reductive amination of a 1,5-keto-aldehyde can form the piperidine ring with high stereocontrol. nih.gov

Aza-Michael Reaction : The intramolecular aza-Michael reaction provides a powerful tool for ring closure, and organocatalysts can be used to achieve enantiomerically enriched piperidines. nih.gov

Radical Cyclization : Methods involving 1,6-hydrogen atom transfer can be initiated to form the six-membered ring. nih.gov

Multi-Component Reactions : These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. A four-component reaction involving Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been shown to produce highly substituted piperidin-2-ones diastereoselectively. researchgate.net Biosynthetically inspired approaches, such as a three-component vinylogous Mannich-type reaction, can also yield complex chiral piperidines. rsc.org

Table 2: Overview of Novel Reaction Pathways for Piperidine Ring Formation

Pathway Description Key Features
Catalytic Hydrogenation Reduction of a pyridine ring to a piperidine ring. Access to a wide range of substituted piperidines from common precursors. nih.gov
Intramolecular Cyclization Ring closure of a linear substrate containing both the nitrogen and the required carbon chain. Can be highly stereoselective; includes aza-Michael, reductive hydroamination, and radical methods. nih.gov
[5+1] Annulation A five-atom chain reacts with a one-atom component (often an amine) to close the ring. Efficient construction of the heterocyclic core, often catalyzed by metals like iridium. nih.gov

| Multi-Component Reactions | Three or more reactants combine in one pot to form the piperidine scaffold. | Rapid generation of complex and diverse structures. researchgate.netrsc.org |

Cyclobutyl Ring Introduction Techniques

The introduction of the cyclobutyl ring is a critical step in the synthesis of 2-cyclobutylpiperidine. This can be achieved either by incorporating the ring early in the synthesis or by attaching it to a pre-formed heterocycle in a late-stage functionalization approach.

Early-Stage Introduction : This strategy involves using a starting material that already contains the cyclobutyl moiety. For example, a synthetic route could begin with cyclobutanecarboxaldehyde (B128957) or a related cyclobutyl ketone. This precursor would then be subjected to reactions that build the piperidine ring around it, such as condensation with an amine followed by cyclization and reduction steps.

Late-Stage Introduction via Cross-Coupling : Modern catalytic methods allow for the direct introduction of the cyclobutyl group onto a heterocyclic scaffold. A cobalt-catalyzed cross-coupling reaction has been developed for the alkylation of cyclobutylmagnesium bromide with alkyl halides. acs.org This method is particularly valuable as it allows for the introduction of the strained cyclobutyl ring onto molecules that already feature N-heterocycles. acs.org This reaction is chemoselective, diastereoconvergent, and represents a promising tool for the late-stage introduction of the cyclobutyl ring. acs.org

[2+2] Cycloaddition : The fundamental method for forming cyclobutane (B1203170) rings is the [2+2] cycloaddition reaction, often promoted by light (photochemically) or heat. organic-chemistry.orgru.nl For instance, a hyperbaric [2+2] cycloaddition between sulfonyl allenes and a vinyl ether can be a key step in synthesizing cyclobutanol (B46151) derivatives, which could serve as precursors. ru.nl

Table 3: Techniques for Cyclobutyl Ring Introduction

Technique Description Stage of Introduction Key Reagents
Precursor-Based Synthesis The piperidine ring is constructed from a starting material already containing the cyclobutyl group. Early Cyclobutanecarboxaldehyde, Cyclobutyl ketones
Catalytic Cross-Coupling The cyclobutyl group is attached to a pre-formed piperidine derivative. Late Cyclobutyl Grignard reagents, Cobalt catalyst. acs.org

| [2+2] Cycloaddition | Formation of the cyclobutane ring from two alkene components. | Early (to form a precursor) | Alkenes, light or heat promotion. organic-chemistry.org |

Precursor Chemistry and Derivatization Strategies

The selection of appropriate precursors is fundamental to the successful synthesis of 2-cyclobutylpiperidine hydrochloride. For building the piperidine ring via cyclization, precursors often include δ-amino pentanal derivatives or 1,5-dicarbonyl compounds. rsc.org The synthesis can also start from pyridine itself, which is then hydrogenated. nih.gov

Once the 2-cyclobutylpiperidine core is assembled, the piperidine nitrogen offers a convenient handle for further derivatization. The secondary amine is nucleophilic and can be readily functionalized through reactions such as N-alkylation or N-acylation to introduce a wide variety of substituents.

The final step in the synthesis is typically the formation of the hydrochloride salt. This is achieved by treating a solution of the purified 2-cyclobutylpiperidine free base with hydrochloric acid. The acid is often added as a solution in an organic solvent, such as diethyl ether or ethyl acetate. chemicalbook.com The resulting hydrochloride salt is generally a crystalline solid that is more stable and easier to handle than the free base, and the process of salt formation and crystallization serves as an effective final purification step. chemicalbook.comgoogle.com

Purification and Isolation Techniques in Academic Synthesis

Throughout the synthesis of this compound, various purification and isolation techniques are employed to ensure the purity of intermediates and the final product.

Standard methods include:

Extraction : Liquid-liquid extraction is used to separate the product from reaction byproducts and reagents based on their differential solubility in immiscible solvents (e.g., water and an organic solvent).

Chromatography : Column chromatography using silica (B1680970) gel or alumina (B75360) is the most common method for purifying neutral or protected intermediates. For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity and monitor reaction progress. researchgate.net

Distillation : For volatile liquid intermediates, distillation (including azeotropic distillation) can be an effective purification method, for example, to remove pyridine from piperidine. google.com

Crystallization : This is a primary method for purifying the final product. The formation of the hydrochloride salt often induces crystallization from the reaction mixture or a suitable solvent system, allowing for the isolation of the compound in high purity. google.com The precipitated solid is then typically isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. chemicalbook.com

The choice of purification technique depends on the physical properties of the compound at each stage of the synthesis, such as its polarity, volatility, and stability.

Stereochemical and Conformational Analysis of 2 Cyclobutylpiperidine Hydrochloride

Isomeric Forms and Stereoisomeric Relationships

The substitution pattern of 2-Cyclobutylpiperidine (B1608541) hydrochloride gives rise to stereoisomerism, a phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.

The 2-Cyclobutylpiperidine hydrochloride molecule possesses a single stereocenter at the C2 position of the piperidine (B6355638) ring, where the cyclobutyl group is attached. This carbon atom is bonded to four different groups: a hydrogen atom, the cyclobutyl group, the C3 carbon of the piperidine ring, and the nitrogen atom (N1) of the ring. The presence of this chiral center means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers.

These enantiomers are designated as (R)-2-Cyclobutylpiperidine and (S)-2-Cyclobutylpiperidine based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of absolute configuration (AC) is a critical step in chiral drug characterization. mdpi.com The determination of this handedness is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. spark904.nl

Several methods are employed to determine the absolute configuration of chiral molecules:

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, allowing for direct assignment of the R/S configuration. nih.govmdpi.com

Chiroptical Spectroscopy: Methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. spark904.nlnih.gov By comparing experimentally obtained spectra with those predicted by quantum chemical calculations for a specific configuration, the absolute stereochemistry can be assigned. mdpi.com

Nuclear Magnetic Resonance (NMR): While not a primary method for absolute configuration, NMR can be used with chiral derivatizing or solvating agents to distinguish between enantiomers. nih.gov

For a molecule with 'n' chiral centers, there can be up to 2^n stereoisomers. nih.gov In the case of 2-Cyclobutylpiperidine, with one chiral center, there are 2^1 = 2 stereoisomers (one pair of enantiomers).

Table 1: Stereoisomers of 2-Cyclobutylpiperidine

Stereoisomer Relationship
(R)-2-Cyclobutylpiperidine Enantiomer

Conformational Landscapes of the Piperidine Ring System

The piperidine ring, like its carbocyclic analogue cyclohexane, is not planar. To alleviate angle and torsional strain, it adopts puckered three-dimensional conformations. byjus.com The presence of the nitrogen heteroatom and the C2-cyclobutyl substituent significantly influences the conformational equilibrium of the ring.

The most stable and predominant conformation for a six-membered ring like piperidine is the chair conformation . byjus.comlibretexts.org This arrangement minimizes two major types of strain:

Angle Strain: The bond angles are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus relieving angle strain. libretexts.org

Torsional Strain: All the bonds on adjacent carbons are staggered relative to one another, which minimizes eclipsing interactions. libretexts.org

Other, higher-energy conformations exist, primarily as intermediates in the process of interconversion between the two possible chair forms (a process known as a "ring flip"). youtube.com These include:

Boat Conformation: This form is less stable due to significant torsional strain from eclipsing C-H bonds and steric strain between the "flagpole" hydrogens, which are positioned close to each other. libretexts.orgyoutube.com

Twist-Boat (or Skew-Boat) Conformation: A more stable intermediate than the pure boat form, the twist-boat conformation is formed by a slight twisting of the boat structure. libretexts.org This movement reduces both the flagpole steric interactions and the torsional strain. youtube.com At room temperature, the vast majority of this compound molecules will exist in a chair conformation. byjus.com

In the chair conformation, the substituents on each carbon atom can occupy one of two positions:

Axial (a): These bonds are parallel to the principal axis of the ring, pointing either "up" or "down". libretexts.orglibretexts.org

Equatorial (e): These bonds point out from the "equator" of the ring, roughly in the plane of the ring. libretexts.orglibretexts.org

Due to a process called a ring-flip, the piperidine ring can rapidly interconvert between two chair forms, causing all axial substituents to become equatorial and vice versa. libretexts.orgmasterorganicchemistry.com However, these two chair forms are often not equal in energy. Bulky substituents, like the cyclobutyl group, are sterically hindered in the axial position due to unfavorable interactions with the other two axial atoms on the same side of the ring (known as 1,3-diaxial interactions). youtube.com

Therefore, the conformation where the cyclobutyl group occupies the more spacious equatorial position is significantly more stable and highly preferred. masterorganicchemistry.com The equilibrium will strongly favor the conformer that minimizes these steric clashes.

Table 2: Conformational Preference of the Cyclobutyl Group

Position Relative Stability Key Interactions
Equatorial More Stable (Strongly Preferred) Minimal steric hindrance

The cyclobutane (B1203170) ring itself is also not planar. A planar cyclobutane would have severe angle strain (90° bond angles instead of the preferred 109.5°). To partially alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. nih.gov This puckering slightly improves the bond angles and reduces the torsional strain that would be present in a fully planar structure. nih.gov

Conformational Dynamics and Interconversion Barriers

The different conformations of this compound are not static but are in a state of dynamic equilibrium. The interconversion between the two chair conformations occurs via the higher-energy twist-boat and boat intermediates. youtube.com This process, known as a ring-flip , has a significant energy barrier. For cyclohexane, this barrier is approximately 45 kJ/mol (10.8 kcal/mol), which is low enough for the interconversion to be rapid at room temperature. libretexts.org

While the ring is constantly flipping, the population of each conformer is not equal. The equilibrium lies heavily on the side of the most stable conformation. For 2-Cyclobutylpiperidine, this is the chair conformation with the cyclobutyl group in the equatorial position. The energy difference between the equatorial and axial conformers for a substituent determines the ratio of the two at equilibrium. For bulky groups, this difference is large, meaning the axial conformer exists only in a very small percentage. masterorganicchemistry.com

Table 3: Summary of Conformational Analysis

Conformation Relative Energy Key Strain Features
Chair (Equatorial Cyclobutyl) Lowest Minimal angle, torsional, and steric strain
Chair (Axial Cyclobutyl) Higher Significant 1,3-diaxial steric strain
Twist-Boat High Moderate torsional and steric strain

Influence of Conformation on Molecular Recognition

The piperidine ring typically adopts a low-energy chair conformation. For a 2-substituted piperidine, the substituent—in this case, the cyclobutyl group—can occupy either an axial or an equatorial position. The relative stability of these two orientations is crucial for molecular recognition. In many N-acyl or N-aryl piperidines, a substituent at the 2-position shows a strong preference for the axial orientation. nih.govacs.org This preference is often attributed to pseudoallylic strain, which arises from the partial double-bond character of the C–N bond when the nitrogen's lone pair is conjugated with an adjacent π-system. nih.gov This axial positioning forces the substituent into a specific region of space, creating a distinct three-dimensional shape and a unique "exit vector" to explore a binding site. nih.govacs.org

This defined conformation is paramount for fitting into the specific topology of a receptor's binding pocket. Molecular modeling studies of various piperidine derivatives have demonstrated that their affinity for targets like the sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors is highly dependent on their structure. nih.gov For instance, the piperidine moiety is considered a critical structural element for dual activity at H3 and σ1 receptors. nih.gov Docking studies have shown that the ionized nitrogen atom of the piperidine ring can form crucial bidentate salt bridge interactions with acidic residues, such as Glu172 and Asp126 in the σ1 receptor. nih.gov The ability to form these interactions is contingent on the correct conformational arrangement of the entire ligand.

While the chair conformation is thermodynamically favored, interactions with a protein binding site can sometimes stabilize higher-energy conformations, such as the twist-boat form. nih.govacs.org Analysis of ligand structures in the Protein Data Bank (PDB) reveals that a notable percentage of N-acylpiperidine ligands adopt a twist-boat conformation when bound to a protein, a much higher percentage than is observed in small-molecule crystal structures. nih.govacs.org This indicates that the energetic penalty of adopting a less stable conformation can be offset by favorable binding interactions with the receptor, a principle known as "conformational selection" or "induced fit."

The stereochemistry at the C2 position of the piperidine ring introduces chirality, meaning that (R)- and (S)-enantiomers of 2-cyclobutylpiperidine will exist. These enantiomers will have non-superimposable mirror-image shapes, which can lead to significant differences in binding affinity and biological activity. Molecular modeling of 2-substituted piperazine (B1678402) agonists at the α7 nicotinic acetylcholine (B1216132) receptor, for example, confirmed that only the R-enantiomers could effectively bind by placing key nitrogen atoms in an orientation that mimics the natural ligand. nih.gov

The influence of the piperidine ring and its substituents on receptor affinity is illustrated by the binding data for a series of dual H3/σ1 receptor ligands. The substitution of a piperazine ring with a piperidine ring can dramatically alter binding affinity, particularly at the σ1 receptor, as shown in the table below.

CompoundCore StructurehH3R Ki (nM)σ1R Ki (nM)
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

Data derived from a study on dual-acting histamine H3 and sigma-1 receptor ligands. nih.gov

This data clearly shows that while the change from piperazine to piperidine had a minor effect on H3 receptor affinity, it increased the affinity for the σ1 receptor by several orders of magnitude. nih.gov This highlights how subtle changes in the heterocyclic ring's structure, which influence its conformation and electronic properties, can have a profound impact on molecular recognition and binding selectivity. Therefore, the specific conformation adopted by this compound is a key factor governing its potential biological interactions.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of 2-Cyclobutylpiperidine (B1608541) is a key center of reactivity due to its available lone pair of electrons. stackexchange.com This lone pair allows the nitrogen to act as a nucleophile and a base, participating in a variety of chemical transformations.

N-Alkylation: The piperidine nitrogen can readily undergo N-alkylation with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The rate and efficiency of this reaction can be influenced by the nature of the alkyl halide and the reaction conditions. For instance, the use of a base such as potassium carbonate can facilitate the reaction by neutralizing the hydrohalic acid byproduct. researchgate.net However, without a base, the reaction will likely result in the formation of the monoalkylated piperidinium (B107235) salt. researchgate.net

N-Acylation: Similar to alkylation, N-acylation occurs when the piperidine nitrogen attacks an acylating agent, such as an acyl chloride or an anhydride. This reaction is fundamental in the synthesis of amides. Pyridine (B92270) and its derivatives are often used as catalysts in acylation reactions. quizlet.com The cyclobutyl substituent at the 2-position can sterically hinder the approach of bulky acylating agents, potentially affecting the reaction kinetics compared to unsubstituted piperidine.

The general mechanism for these reactions involves the nucleophilic attack of the nitrogen's lone pair on an electrophilic center. The presence of the cyclobutyl group primarily exerts a steric effect, which can modulate the accessibility of the nitrogen lone pair to incoming electrophiles.

Cyclobutyl Ring Strain and Reactivity

The cyclobutyl group, while more stable than a cyclopropyl (B3062369) group, possesses significant ring strain due to angle and torsional strain. This inherent strain can influence the reactivity of the adjacent piperidine ring and the cyclobutyl moiety itself. Reactions that lead to the opening of the cyclobutane (B1203170) ring can be thermodynamically favorable as they relieve this strain.

However, the cyclobutane ring is generally stable under many reaction conditions. Its influence on the reactivity of 2-Cyclobutylpiperidine is often more subtle, manifesting as steric hindrance or through-bond electronic effects that modulate the reactivity of the piperidine nitrogen. For instance, the steric bulk of the cyclobutyl group can influence the stereochemical outcome of reactions at the piperidine ring.

Studies on Protonation and Salt Formation Dynamics (Hydrochloride)

As a secondary amine, the piperidine nitrogen in 2-Cyclobutylpiperidine is basic and readily protonated by acids to form a piperidinium salt. The hydrochloride salt is formed by the reaction with hydrochloric acid.

The equilibrium of this protonation is described by the pKa of the conjugate acid (the piperidinium ion). For piperidine itself, the pKa of the protonated form is 11.22. wikipedia.org The presence of the electron-donating cyclobutyl group is expected to slightly increase the basicity of the nitrogen atom compared to unsubstituted piperidine, thus affecting the pKa value.

The formation of the hydrochloride salt is a dynamic equilibrium process. In solution, the salt can exist as a solvated ion pair. The formation of the crystalline salt is governed by factors such as solvent polarity and temperature. The hydrochloride salt form is often preferred for pharmaceutical applications due to its increased water solubility and stability compared to the free base.

Computational and Quantum-Chemical Studies of Reactivity

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like 2-Cyclobutylpiperidine. Quantum-chemical methods can be employed to study various aspects of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For 2-Cyclobutylpiperidine, the HOMO is expected to be localized primarily on the nitrogen atom, consistent with its role as a nucleophile. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The LUMO, on the other hand, represents the ability of the molecule to accept electrons and would be involved in reactions where 2-Cyclobutylpiperidine acts as an electrophile, for instance, after protonation or conversion to an iminium ion.

Analysis of the HOMO-LUMO energy gap can provide information about the kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Computational methods can be used to elucidate the detailed mechanisms of reactions involving 2-Cyclobutylpiperidine. By calculating the potential energy surface for a given reaction, transition states can be located, and activation energies can be determined. This allows for a deeper understanding of the reaction kinetics and the factors that control product formation.

For example, in an N-alkylation reaction, computational studies can model the approach of the alkyl halide to the piperidine nitrogen, the structure of the transition state, and the energy profile of the entire reaction pathway. These studies can also be used to investigate the influence of the cyclobutyl group on the stereoselectivity of reactions.

Medicinal Chemistry Research Applications

2-Cyclobutylpiperidine (B1608541) as a Core Scaffold in Drug Discovery

The 2-cyclobutylpiperidine scaffold combines the advantageous properties of both the piperidine (B6355638) and cyclobutane (B1203170) moieties, making it an attractive starting point for drug discovery programs. lifechemicals.comnih.gov Piperidine itself is one of the most common heterocycles found in FDA-approved pharmaceuticals, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target binding, and for its defined conformational preferences. arizona.edunih.gov

The incorporation of a cyclobutane ring offers several distinct advantages in drug design:

Increased Three-Dimensionality: Unlike flat aromatic rings, the puckered structure of the cyclobutane ring introduces a significant three-dimensional character to the molecule. lifechemicals.comnih.gov This increased sp3-hybridization can lead to improved solubility and metabolic stability while allowing for more specific and novel interactions with protein binding pockets that are not accessible to planar structures. lifechemicals.com

Conformational Restriction: The cyclobutane ring can limit the number of available conformations for the piperidine substituent, which can be beneficial for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target. nih.gov

Metabolic Stability: The cyclobutane ring is relatively chemically inert and can be used to replace more metabolically labile groups, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov

Novel Chemical Space: The use of a cyclobutyl group allows for the exploration of new chemical space, providing opportunities to develop compounds with novel intellectual property and potentially improved therapeutic profiles compared to existing drugs.

The 2-cyclobutylpiperidine scaffold can be utilized as a core structure from which a library of diverse compounds can be synthesized. By modifying the piperidine nitrogen or other positions on the rings, chemists can systematically explore the structure-activity relationships to identify promising lead compounds for various therapeutic targets. nbinno.comresearchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological activity. drugdesign.orgcollaborativedrug.com For derivatives of 2-cyclobutylpiperidine, SAR investigations would focus on how modifications to the core scaffold affect the compound's potency, selectivity, and pharmacokinetic properties.

Altering the structure of a known molecule is a key strategy in drug design to enhance its therapeutic utility. biomedres.us For the 2-cyclobutylpiperidine scaffold, modifications can be made at several positions, with predictable impacts on biological activity. The primary point for modification is the piperidine nitrogen, but substitutions on the piperidine and cyclobutane rings are also important.

Key modification points and their potential impact include:

Piperidine Nitrogen (N1): This is the most common site for modification. Adding different substituents to the nitrogen atom can drastically alter a compound's properties. For example, introducing alkyl, aryl, or more complex groups can modulate the molecule's basicity (pKa), lipophilicity, and ability to form hydrogen bonds, all of which are critical for target interaction and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Piperidine Ring: Substituents on the carbon atoms of the piperidine ring can influence the molecule's conformation and provide additional points of interaction with a biological target. nih.gov

Cyclobutyl Ring: Adding substituents to the cyclobutyl ring can further refine the molecule's shape and steric profile, potentially leading to enhanced binding affinity or selectivity. nih.govnih.gov

The following table illustrates hypothetical SAR data for N-substituted 2-cyclobutylpiperidine derivatives targeting a generic receptor, demonstrating how systematic modifications can be used to optimize activity.

Compound IDN1-Substituent (R)Receptor Binding Affinity (Ki, nM)Lipophilicity (LogP)Notes
A-1 -H5001.8Parent scaffold shows weak activity.
A-2 -CH₃2502.3Small alkyl group slightly improves affinity.
A-3 -CH₂CH₂Ph504.1Addition of a benzyl (B1604629) group significantly increases affinity, likely due to hydrophobic interactions.
A-4 -C(=O)Ph1503.5Benzoyl group is less effective than benzyl, suggesting the need for flexibility in the linker.
A-5 -CH₂(4-F-Ph)254.2Introducing an electron-withdrawing group on the phenyl ring enhances potency, possibly through specific electronic interactions. nih.gov

This is an interactive data table based on representative data.

This systematic approach allows researchers to build a comprehensive understanding of the SAR, guiding the design of more potent and selective drug candidates. nih.govnih.gov

Chirality plays a critical role in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. ijpsjournal.comijirset.com Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles. nih.govmdpi.com 2-Cyclobutylpiperidine possesses at least one chiral center at the C2 position of the piperidine ring where the cyclobutyl group is attached. The presence of substituents on either ring can introduce additional stereocenters.

The spatial arrangement of the cyclobutyl group relative to the piperidine ring (i.e., the R- vs. S-enantiomer) can have a profound impact on how the molecule fits into a binding site. ijirset.com One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may be inactive, less active, or even cause unwanted side effects. nih.gov

For example, in a study of 4-alkyl-4-arylpiperidine derivatives, it was found that the stereochemistry and preferred conformation of the molecule were critical for its activity as an opioid ligand. nih.gov Compounds that preferentially adopted an axial 4-aryl chair conformation acted as potent agonists, whereas those preferring an equatorial 4-aryl conformation exhibited antagonist properties. nih.gov A similar principle would apply to 2-cyclobutylpiperidine derivatives, where the orientation of the cyclobutyl group (axial vs. equatorial) and the absolute configuration (R vs. S) would be expected to dictate the pharmacological outcome.

Therefore, the separation and individual testing of stereoisomers are essential steps in the drug discovery process for any chiral scaffold, including 2-cyclobutylpiperidine. mdpi.com

Design Principles for Scaffold Optimization

The three-dimensional shape of a molecule is a key determinant of its biological activity. drugdesign.org The 2-cyclobutylpiperidine scaffold provides a rigid and well-defined 3D structure that can be systematically modified to optimize its interaction with a biological target. lifechemicals.comnih.gov

Medicinal chemists can modulate the shape and spatial orientation of key functional groups by:

Introducing Rigid Linkers: When adding substituents to the piperidine nitrogen, the choice of linker can control the spatial orientation of the appended functional group. Using rigid linkers can reduce the conformational flexibility of the molecule, which can pre-organize it for optimal binding and increase potency. arxiv.org

Bioisosteric Replacement: The cyclobutyl ring itself can be considered a bioisostere for other groups, such as a phenyl ring or larger cycloalkanes. Depending on the target, swapping the cyclobutyl group for another moiety could fill a binding pocket more effectively or introduce new, favorable interactions. nih.gov

By carefully considering and manipulating these geometric features, researchers can fine-tune the molecular architecture of 2-cyclobutylpiperidine derivatives to achieve a precise fit with their biological target, leading to the development of highly effective and selective therapeutic agents. drugdesign.orgarxiv.org

Preclinical Pharmacological Evaluation in in Vitro Systems

In Vitro Target Identification and Validation

The initial stages of preclinical evaluation involve identifying and validating the biological targets through which a compound exerts its effects. This is typically achieved through a combination of receptor binding studies, enzyme inhibition assays, and the analysis of cellular pathway modulation.

Receptor Binding Studies

A comprehensive search of scientific literature and public databases did not yield any specific receptor binding studies conducted on 2-Cyclobutylpiperidine (B1608541) hydrochloride. Therefore, its receptor affinity profile and primary molecular targets remain uncharacterized in the public domain.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to assess a compound's ability to interfere with enzyme activity. teachmephysiology.com These assays are fundamental in drug discovery, particularly for therapeutic areas where enzymatic processes are key drivers of disease. libretexts.orgkhanacademy.org Inhibition can be reversible or irreversible, and further classified as competitive, non-competitive, or uncompetitive, each with distinct kinetic profiles. khanacademy.orgyoutube.com

No specific enzyme inhibition data for 2-Cyclobutylpiperidine hydrochloride is publicly available. Consequently, its potential to act as an inhibitor for any specific enzyme has not been documented.

Cellular Pathway Modulation

Understanding how a compound modulates cellular signaling pathways is essential for elucidating its mechanism of action. nih.gov These studies investigate the downstream effects of a compound's interaction with its molecular target(s) on complex cellular processes. bioconductor.org Techniques such as gene expression analysis and proteomic profiling are often employed to identify the pathways affected by the compound. nih.gov

There are no published studies detailing the effects of this compound on any specific cellular pathways. Its impact on intracellular signaling cascades has not been reported.

In Vitro Potency and Efficacy Assessments

Following target identification, in vitro assays are used to quantify a compound's potency and efficacy. These assessments are critical for predicting its potential therapeutic utility.

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds for their biological activity. While HTS is a common methodology in drug discovery for screening libraries of compounds, including those containing piperidine (B6355638) derivatives, there is no specific information available regarding the inclusion or performance of this compound in any HTS campaigns. researchgate.net

Use of 2D and 3D Cell Culture Models

Two-dimensional (2D) cell cultures have historically been the standard for initial in vitro testing. nih.govresearchgate.net However, three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized as they more accurately mimic the in vivo environment, offering better prediction of a compound's efficacy and toxicity. nih.govnih.gov These models are particularly valuable for studying complex biological processes and drug responses. rsc.org

No studies utilizing either 2D or 3D cell culture models to evaluate the potency and efficacy of this compound have been found in the public scientific literature.

Mechanistic Studies of Pharmacological Action

Comprehensive searches of scientific literature and databases have revealed a notable absence of publicly available in vitro preclinical pharmacological data specifically for the compound this compound. While extensive research exists for other piperidine derivatives, mechanistic studies, including receptor binding affinities and functional assays, for this particular chemical entity have not been reported in the accessible scientific domain.

The piperidine scaffold is a common motif in medicinal chemistry, and various analogs have been synthesized and evaluated for their activity at numerous biological targets. For instance, studies on other substituted piperidines have demonstrated their potential to interact with a wide range of receptors, including but not limited to adrenergic, histamine (B1213489), and sigma receptors. These investigations often involve detailed in vitro characterization to elucidate the mechanism of action, binding affinity, and functional effects (agonist, antagonist, or inverse agonist activity) at specific receptor subtypes.

However, without specific experimental data for this compound, any discussion of its pharmacological action would be purely speculative and would not meet the required standards of scientific accuracy. The unique pharmacological profile of a compound is determined by its precise chemical structure, and therefore, data from other piperidine derivatives cannot be extrapolated to this compound.

Due to the lack of available research findings, data tables detailing receptor binding affinities and functional assay results for this compound cannot be provided. The scientific community awaits future research that may characterize the in vitro pharmacological properties of this specific compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 2-Cyclobutylpiperidine (B1608541) hydrochloride) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.govresearchgate.net The primary goal is to predict the binding mode and affinity of the ligand, which is often characterized by a docking score. mdpi.com The reliability of a docking procedure is typically validated by re-docking a known co-crystallized ligand, where a root mean square deviation (RMSD) value of less than 2 Å is considered reliable. nih.gov

Following a docking simulation, the resulting poses are analyzed to understand the specific interactions between the ligand and the target protein's active site. smith.edu This analysis identifies crucial intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. mdpi.commdpi.com By mapping these interactions, researchers can understand the structural basis for the ligand's affinity and selectivity. nih.govkoreascience.kr This information is vital for structure-based drug design, guiding modifications to the ligand's chemical structure to enhance its binding to the target.

Table 1: Common Ligand-Target Interactions in Molecular Docking

Interaction Type Description Key Atoms/Groups Involved
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Donor (e.g., -OH, -NH) and Acceptor (e.g., O, N)
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. Alkyl, Aryl groups
Electrostatic (Ionic) Interaction Attraction between oppositely charged ions. Anionic (e.g., COO⁻) and Cationic (e.g., NH₃⁺) groups
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. All atoms

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic rings (e.g., Phenyl, Indole) |

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target. nih.gov Docking scores, often expressed in kcal/mol, serve as an initial estimate. mdpi.com For more rigorous and accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed on the docked poses. nih.gov These physics-based free energy calculations are considered a rigorous way to estimate binding affinity and can help rank compounds and guide lead optimization. nih.govchemrxiv.org

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.govresearchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model's features. nih.govmdpi.com This process, known as virtual screening, helps to filter vast libraries of compounds to identify a smaller, more manageable set of potential hits that are likely to be active against the target of interest. medsci.org This approach is valuable for identifying new chemical scaffolds (scaffold hopping) and enriching hit rates in experimental screening campaigns. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a compound with its biological activity. longdom.orgnih.gov The fundamental principle is that the variations in the biological activity of a group of similar compounds are dependent on the changes in their molecular properties.

QSAR models are developed by calculating various molecular descriptors (physicochemical, electronic, steric, and topological properties) for a series of compounds with known activities. srmist.edu.inmdpi.com Statistical methods are then used to generate an equation that relates these descriptors to the biological activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.govnih.gov

Table 2: Key Components of a QSAR Study

Component Description Example
Biological Activity The measured effect of a compound, typically expressed as log(1/C), where C is the concentration required for a specific response (e.g., IC₅₀, EC₅₀). srmist.edu.in log(1/IC₅₀)
Molecular Descriptors Numerical values that characterize the properties of a molecule. LogP (Lipophilicity), Molecular Weight, Molar Refractivity, Dipole Moment srmist.edu.in
Mathematical Model An equation that correlates the descriptors with the biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms longdom.org

| Model Validation | Statistical validation to ensure the model is robust and predictive. | Cross-validation (q²), external test set prediction nih.gov |

In Silico ADMET Predictions for Drug-Likeness

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to evaluate these properties computationally at an early stage of drug discovery. researchgate.netresearchgate.net

These computational models predict key parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicities. researchgate.netfrontiersin.org Additionally, "drug-likeness" is assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.govmdpi.com Evaluating ADMET properties early helps to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. researchgate.net

Future Directions and Research Gaps

Advancements in Synthetic Routes and Chemical Diversity

The synthesis of 2-substituted piperidines has evolved significantly, yet challenges remain, particularly in achieving high stereoselectivity and structural complexity in an efficient manner. Future research is expected to move beyond traditional methods toward more innovative and streamlined strategies.

A significant research gap lies in the development of modular and scalable synthetic pathways that allow for rapid diversification of the 2-cyclobutylpiperidine (B1608541) core. Recently, a novel two-step process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines. news-medical.net This approach, which reduces multi-step sequences to as few as two to five steps, could be adapted for 2-cyclobutylpiperidine, enabling the introduction of a wide array of functional groups at various positions on the piperidine (B6355638) ring. news-medical.net Such methods would reduce the reliance on expensive precious metal catalysts like palladium and minimize the need for protective group chemistry. news-medical.net

Future synthetic advancements will likely focus on:

Asymmetric Catalysis: While methods like iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts have achieved high enantioselectivity for some 2-substituted piperidines, applying these to substrates with bulky alkyl groups like cyclobutyl remains an area for exploration. researchgate.netmdpi.com Developing catalysts that can accommodate such steric demands is crucial for accessing enantiopure forms of 2-cyclobutylpiperidine.

Flow Chemistry: Continuous flow processes offer improved safety, scalability, and efficiency. Integrating multi-step syntheses of piperidine derivatives into flow reactors could accelerate the production of compound libraries for pharmacological screening.

Late-Stage Functionalization: Techniques that allow for the modification of the fully formed 2-cyclobutylpiperidine scaffold are highly desirable. This would enable the creation of a diverse library of analogs from a common intermediate, greatly accelerating structure-activity relationship (SAR) studies.

Elucidation of Complex Conformational Dynamics

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. The piperidine ring exists predominantly in a chair conformation, but the orientation of its substituents (axial vs. equatorial) and the potential for ring-flipping are critical determinants of receptor binding. The presence of a cyclobutyl group at the 2-position introduces additional layers of conformational complexity.

A primary research gap is the detailed experimental and computational characterization of the conformational landscape of 2-cyclobutylpiperidine. The cyclobutyl group is not planar and undergoes its own puckering, which can influence the conformational preference of the piperidine ring. Future research should aim to:

Advanced NMR Spectroscopy: Employing advanced Nuclear Magnetic Resonance (NMR) techniques, such as variable temperature studies and Nuclear Overhauser Effect (NOE) analysis, can provide detailed insights into the dominant conformations in solution and the energy barriers associated with conformational changes. researchgate.net

Crystallographic Studies: Obtaining X-ray crystal structures of 2-cyclobutylpiperidine hydrochloride and its derivatives would provide definitive, solid-state conformational data, serving as benchmarks for computational models.

Computational Modeling: High-level quantum mechanical calculations can map the potential energy surface of the molecule, predicting the relative stabilities of different chair, boat, and twist-boat conformations. researchgate.net These studies can also elucidate the subtle interplay of steric and electronic effects, such as hyperconjugation and charge-dipole interactions, that dictate conformational preference. researchgate.net Understanding these dynamics is essential, as locking the molecule into a specific, biologically active conformation can be a powerful strategy in drug design. nih.gov

Table 1: Factors Influencing Piperidine Ring Conformation

Influencing FactorDescriptionRelevance to 2-Cyclobutylpiperidine
Steric Hindrance The spatial bulk of substituents favors an equatorial position to minimize steric strain.The large cyclobutyl group is expected to have a strong preference for the equatorial position.
A(1,3) Strain Allylic strain that can favor an axial substituent in certain N-acyl piperidines.May become relevant in N-functionalized derivatives.
Hyperconjugation Electron donation from anti-periplanar C-H bonds into low-lying orbitals can stabilize axial conformers.The specific electronic contributions of the cyclobutyl group need to be computationally assessed.
Solvation Effects The polarity of the solvent can influence the conformational equilibrium.Conformational preferences may differ in physiological environments compared to organic solvents.

Exploration of Novel Pharmacological Targets

The piperidine moiety is a "privileged scaffold," appearing in drugs targeting a wide array of biological systems. ajchem-a.com While the specific pharmacological profile of this compound is not extensively documented, its structural features suggest potential interactions with several important target classes. A significant gap exists in the systematic biological screening of this compound and its analogs.

Future research should involve broad-based screening to uncover novel therapeutic applications. Potential areas of exploration include:

Central Nervous System (CNS) Targets: Piperidine derivatives are well-represented in CNS-active drugs. ajchem-a.com Screening for activity at sigma receptors, dopamine (B1211576) transporters, and serotonin (B10506) receptors could reveal potential applications in neuropsychiatric disorders. nih.govresearchgate.net

Ion Channels: The modulation of ion channels is a key mechanism for many therapeutics. Investigating the effects of 2-cyclobutylpiperidine on various ion channels, such as potassium or calcium channels, could identify novel bioactivities.

Enzyme Inhibition: Many enzymes have binding pockets that can accommodate the piperidine structure. Screening against enzyme families like cholinesterases (relevant to Alzheimer's disease) or kinases (relevant to oncology) could yield promising lead compounds. ajchem-a.com

Antimicrobial Activity: There is an urgent need for new antibacterial agents. rsc.org Piperidine analogs have been investigated as potential antimicrobials, and evaluating 2-cyclobutylpiperidine derivatives against a panel of pathogenic bacteria could uncover new leads.

The discovery of a novel biological target would spur further research into the mechanism of action and the development of more potent and selective analogs, guided by the synthetic and computational strategies outlined in this article.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved properties. openmedicinalchemistryjournal.com For a molecule like 2-cyclobutylpiperidine, where empirical data may be scarce, computational methods offer a powerful way to predict properties and guide experimental work.

A key research gap is the development of a robust computational model that can accurately predict the binding of 2-cyclobutylpiperidine analogs to specific biological targets. Integrating advanced computational techniques will be crucial for accelerating the drug discovery process. Future efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is obtained, GQSAR models can be developed to correlate specific structural features with biological potency. researchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular Docking and Dynamics: For targets with known three-dimensional structures, molecular docking can predict the binding mode and affinity of 2-cyclobutylpiperidine derivatives. nih.govpatsnap.com Subsequent molecular dynamics simulations can then assess the stability of the ligand-receptor complex over time, providing deeper insights into the key molecular interactions. nih.gov

De Novo Design: Advanced algorithms can use information about a target's binding site to design novel molecules from scratch. Such approaches could generate entirely new scaffolds based on the 2-cyclobutylpiperidine core, optimized for binding to a specific pharmacological target. openmedicinalchemistryjournal.com

By combining these computational approaches with efficient synthetic strategies and detailed biological evaluation, the therapeutic potential of the 2-cyclobutylpiperidine scaffold can be systematically explored and exploited.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.